molecular formula C23H25BrN2O2 B11568789 9'-Bromo-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

9'-Bromo-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11568789
M. Wt: 441.4 g/mol
InChI Key: OMEZZWUWVCNFRC-UHFFFAOYSA-N
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Description

9’-Bromo-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9’-Bromo-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

9’-Bromo-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .

Scientific Research Applications

Chemistry

In chemistry, 9’-Bromo-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure imparts desirable characteristics to these materials .

Mechanism of Action

The mechanism of action of 9’-Bromo-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9’-Bromo-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] apart from similar compounds is its specific substitution pattern and spiro structure. These features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H25BrN2O2

Molecular Weight

441.4 g/mol

IUPAC Name

9-bromo-2-(4-methoxyphenyl)-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C23H25BrN2O2/c1-15-9-11-23(12-10-15)26-21(19-13-17(24)5-8-22(19)28-23)14-20(25-26)16-3-6-18(27-2)7-4-16/h3-8,13,15,21H,9-12,14H2,1-2H3

InChI Key

OMEZZWUWVCNFRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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